3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide
CAS No.: 1001757-43-2
Cat. No.: VC8357063
Molecular Formula: C11H10ClN5O3
Molecular Weight: 295.68 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1001757-43-2 | 
|---|---|
| Molecular Formula | C11H10ClN5O3 | 
| Molecular Weight | 295.68 g/mol | 
| IUPAC Name | 3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzohydrazide | 
| Standard InChI | InChI=1S/C11H10ClN5O3/c12-9-6-16(15-10(9)17(19)20)5-7-2-1-3-8(4-7)11(18)14-13/h1-4,6H,5,13H2,(H,14,18) | 
| Standard InChI Key | UCZXPAKFPHEYOQ-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Cl | 
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Cl | 
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzohydrazide group (-CONHNH) attached to a meta-substituted benzene ring, which is further connected via a methylene bridge (-CH-) to a 4-chloro-3-nitro-1H-pyrazole moiety. Key structural attributes include:
| Property | Value | 
|---|---|
| IUPAC Name | 3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzohydrazide | 
| Molecular Formula | |
| Molecular Weight | 295.68 g/mol | 
| SMILES | C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)N+[O-])Cl | 
| InChI Key | UCZXPAKFPHEYOQ-UHFFFAOYSA-N | 
The nitro group at position 3 of the pyrazole ring introduces strong electron-withdrawing effects, influencing reactivity in substitution and condensation reactions . The chloro substituent at position 4 enhances hydrophobic interactions, potentially improving membrane permeability in biological systems .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically proceeds via a two-step strategy:
- 
Formation of Pyrazole Intermediate:
4-Chloro-3-nitro-1H-pyrazole is synthesized through nitration of 4-chloropyrazole using nitric acid-sulfuric acid mixtures at 0–5°C, followed by recrystallization in ethanol. - 
Coupling Reaction:
The pyrazole intermediate reacts with 3-(bromomethyl)benzohydrazide in the presence of a base (e.g., KCO) under reflux in polar aprotic solvents like dimethylformamide (DMF) at 80–90°C for 12–24 hours. 
Optimization Parameters:
| Condition | Optimal Range | Impact on Yield | 
|---|---|---|
| Temperature | 80–90°C | Maximizes nucleophilic substitution efficiency | 
| Solvent | DMF or acetonitrile | Enhances solubility of intermediates | 
| Reaction Time | 12–18 hours | Balances completion vs. decomposition | 
Reported yields range from 45–65%, with impurities including unreacted starting materials and di-substituted byproducts.
Purification Techniques
- 
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar impurities .
 - 
Recrystallization: Ethanol-water mixtures (7:3) yield crystals with >95% purity, as confirmed by HPLC.
 
Physicochemical Characteristics
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature | 
|---|---|---|
| Water | <0.1 | 25°C | 
| Ethanol | 8.2 ± 0.3 | 25°C | 
| DMSO | 22.5 ± 1.1 | 25°C | 
The low aqueous solubility (logP ≈ 2.8) necessitates formulation strategies like salt formation or nanoencapsulation for biomedical applications .
Stability Data
- 
Thermal Stability: Decomposition begins at 218°C (DSC peak), with complete degradation by 290°C.
 - 
Photostability: Exposure to UV light (254 nm) for 24 hours causes <5% degradation in amber vials vs. 27% in clear glass .
 
Biological Activities and Applications
Anticancer Prospects
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, comparable to erlotinib (-10.1 kcal/mol). Key interactions include:
- 
Hydrogen bonding between the hydrazide -NH and Thr766.
 - 
π-π stacking of the pyrazole ring with Phe771.
 
In vitro testing of analogs shows IC = 14.7 µM against MCF-7 breast cancer cells, suggesting moderate cytotoxicity .
Research Challenges and Future Directions
Synthetic Limitations
Current challenges include:
Pharmacological Development
- 
Solubility Enhancement: Co-crystallization with cyclodextrins or preparation of mesylate salts could improve bioavailability.
 - 
Target Validation: CRISPR-Cas9 screens are needed to identify primary molecular targets beyond kinase inhibition hypotheses.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume